molecular formula C17H16BrNO2 B8328720 2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B8328720
M. Wt: 346.2 g/mol
InChI Key: XLNYKKLAKBFEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940397

Procedure details

Following the procedure of part (a) of example 34 but substituting 1,5-dibromopentane for the 1,4-dibromobutane, one obtains 2-(5-bromopentyl)-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 113°-115°.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C1(N2CCN([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:27](=[O:28])[C:26]4[CH:29]=[CH:30][CH:31]=[C:24]5[C:25]=4[C:20](=[CH:21][CH:22]=[CH:23]5)[C:19]3=[O:32])CC2)C=CC=CC=1.[Br:33][CH2:34]CCCCBr.BrCCCCBr>>[Br:33][CH2:34][CH2:14][CH2:15][CH2:16][CH2:17][N:18]1[C:27](=[O:28])[C:26]2[CH:29]=[CH:30][CH:31]=[C:24]3[C:25]=2[C:20](=[CH:21][CH:22]=[CH:23]3)[C:19]1=[O:32] |f:0.1|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N1CCN(CC1)CCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.